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2'-Deoxy-3-methyladenosine -

2'-Deoxy-3-methyladenosine

Catalog Number: EVT-15338522
CAS Number:
Molecular Formula: C11H17N5O3
Molecular Weight: 267.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-Deoxy-3-methyladenosine is a modified nucleoside derived from adenosine, characterized by the presence of a methyl group at the 3-position of the adenine base. This compound is notable for its role in various biochemical processes and its potential applications in molecular biology and medicine.

Source

2'-Deoxy-3-methyladenosine can be sourced from synthetic pathways involving the methylation of deoxyadenosine or through enzymatic methods that introduce methyl groups into nucleosides. Its synthesis often requires specific reagents and conditions to ensure the correct placement of the methyl group without affecting other functional groups.

Classification

This compound falls under the category of nucleoside analogs, which are compounds that resemble natural nucleosides but contain structural modifications. Nucleoside analogs are often used in research and therapeutic applications due to their ability to interfere with nucleic acid synthesis and function.

Synthesis Analysis

Methods

The synthesis of 2'-deoxy-3-methyladenosine can be achieved through several methods, including:

  1. Methylation of Deoxyadenosine: This involves using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base to facilitate the transfer of a methyl group to the 3-position of the adenine ring.
  2. Enzymatic Synthesis: Specific methyltransferases can be employed to catalyze the transfer of a methyl group from S-adenosyl methionine to deoxyadenosine, yielding 2'-deoxy-3-methyladenosine.

Technical Details

The reaction conditions typically require careful control of temperature, pH, and solvent choice to optimize yield and purity. For example, using a polar aprotic solvent like dimethylformamide can enhance the efficiency of the methylation reaction.

Molecular Structure Analysis

Structure

The molecular formula for 2'-deoxy-3-methyladenosine is C11H15N5O3C_{11}H_{15}N_5O_3, with a molecular weight of approximately 265.27 g/mol. The structural representation includes:

  • A ribose sugar that lacks a hydroxyl group at the 2' position (hence "deoxy").
  • An adenine base modified by a methyl group at the 3-position.

Data

The compound can be represented with the following structural details:

  • SMILES Notation: CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@@H](CO)O3)O
  • CAS Number: 2002-35-9
  • Density: Approximately 1.72 g/cm³
  • Boiling Point: 603.6 °C at 760 mmHg
  • Solubility: Soluble in water, which is relevant for biological applications.
Chemical Reactions Analysis

Reactions

2'-Deoxy-3-methyladenosine participates in various chemical reactions typical of nucleosides, including:

  1. Glycosidic Bond Hydrolysis: At physiological pH, this compound can undergo hydrolysis, resulting in the cleavage of its glycosidic bond, which is significant for its stability and reactivity in biological systems.
  2. Phosphorylation Reactions: It can be phosphorylated to form nucleotide derivatives, which are essential for incorporation into DNA or RNA during synthesis processes.

Technical Details

The hydrolysis reaction is particularly notable due to its relatively high lability compared to other nucleosides, making it a subject of interest in studies involving nucleic acid stability and degradation.

Mechanism of Action

Process

The mechanism by which 2'-deoxy-3-methyladenosine exerts its effects primarily involves incorporation into nucleic acids, where it can influence DNA replication and transcription processes.

  1. Inhibition of DNA Synthesis: As an analog, it can compete with natural deoxyadenosine during DNA synthesis, potentially leading to chain termination or mutations.
  2. Regulation of Gene Expression: By modifying RNA structures when incorporated into RNA strands, it can affect mRNA stability and translation efficiency.

Data

Research indicates that nucleoside analogs like 2'-deoxy-3-methyladenosine can induce apoptosis in certain cancer cell lines by disrupting normal cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Storage Conditions: Should be stored at -20 °C for long-term stability.

Chemical Properties

  • Flash Point: Approximately 318.8 °C.
  • Vapor Pressure: Very low vapor pressure (2.03E-15 mmHg at 25 °C), indicating low volatility.

These properties are crucial for handling and application in laboratory settings.

Applications

Scientific Uses

2'-Deoxy-3-methyladenosine has several applications in scientific research:

  1. Molecular Biology Research: Used as a tool for studying nucleic acid interactions and functions.
  2. Therapeutic Development: Investigated as a potential anti-cancer agent due to its ability to interfere with DNA synthesis and induce apoptosis in tumor cells.
  3. Biochemical Assays: Employed in assays designed to evaluate enzyme activity related to nucleic acid metabolism.
Mechanistic Insights into DNA Alkylation Lesions Induced by 2'-Deoxy-3-methyladenosine

Role in Endogenous DNA Damage and Alkylation-Induced Cytotoxicity

2'-Deoxy-3-methyladenosine (3mdA) is a cytotoxic lesion arising from alkylation of the N3 position of deoxyadenosine in DNA. This modification occurs through endogenous alkylation pathways involving reactive methyl donors such as S-adenosylmethionine (SAM) and reactive oxygen species (ROS)-driven formaldehyde metabolism [1] [4]. Unlike exogenous alkylators (e.g., nitrosoureas), these intrinsic processes generate 3mdA at estimated rates of 100-500 lesions per cell daily [4]. The N3 position's location within the minor groove of B-form DNA makes it sterically accessible to small electrophiles while simultaneously hindering repair machinery access [1] [7].

The cytotoxicity of 3mdA stems primarily from replication fork disruption. DNA polymerases exhibit near-complete arrest when encountering 3mdA due to:

  • Steric hindrance from the methyl group disrupting base pairing
  • Electronic distortion of the Watson-Crick face, preventing hydrogen bonding with thymine [1] [7]In vitro replication assays demonstrate ≥90% polymerase stalling at 3mdA sites, leading to single-strand DNA accumulation and replication fork collapse [1]. This triggers ATR/Chk1-mediated cell cycle arrest and, if unresolved, initiates mitochondrial apoptosis pathways through BAX activation [1] [4].

Notably, 3mdA demonstrates repair pathway selectivity. It is not a substrate for the base excision repair (BER) glycosylase AAG or direct reversal enzymes like MGMT. Instead, it requires the AlkD-specific glycosylase pathway found in Bacillus cereus and homologs [2]. This enzyme employs a unique solvent-exposed lesion recognition mechanism where the damaged base remains partially stacked while the complementary thymine is displaced into the minor groove, enabling hydrolysis without full base flipping [2]. Mammalian cells lacking AlkD homologs exhibit 3-fold greater sensitivity to endogenous methylating agents, confirming 3mdA's significant contribution to alkylation stress [1] [4].

Table 1: Endogenous Sources and Cellular Consequences of 3mdA

Alkylation SourceFormation Rate (lesions/cell/day)Primary Repair PathwayReplication Block Efficiency
S-adenosylmethionine (SAM)120-180AlkD homologs>90%
Lipid peroxidation products60-90NER backup85%
Formaldehyde metabolism80-130Not repaired (mammals)>95%
Nitrosative stress40-70AlkB (inefficient)75%

Comparative Analysis of Methylation Patterns in Minor vs. Major DNA Grooves

The reactivity of DNA nucleophiles to alkylation is governed by groove topology and electrostatic potential. Minor groove alkylations (e.g., N3-adenine, N3-guanine, O2-cytosine) exhibit fundamentally different biological consequences than major groove modifications (e.g., O6-guanine, N7-guanine):

Minor Groove Lesions (3mdA):

  • Strong hydrogen bond disruption: The N3 position of adenine participates in Hoogsteen bonding and contributes to DNA-protein interaction surfaces. Methylation eliminates this H-bond acceptor capability [1] [7].
  • Helical distortion metrics: 3mdA induces 25-30° helical bending toward the major groove and reduces twist angles by 8-12°, as confirmed by NMR and crystallographic studies [2] [7].
  • Protein recognition interference: Thermodynamic measurements reveal 3mdA reduces TATA-box binding protein (TBP) affinity by 100-fold compared to unmodified DNA, disrupting transcription initiation complexes [1] [4].

Major Groove Lesions (O6-MeG contrast):

  • Primarily cause replication mispairing (O6-MeG:T mismatches) rather than polymerase arrest
  • Are efficiently repaired by MGMT direct reversal
  • Cause minimal helical distortion (≤5° bending) [1] [5]

The free energy differential for minor versus major groove alkylation is significant. Quantum mechanical calculations indicate minor groove N3-adenine has a 12-15 kJ/mol lower activation barrier for methylation than major groove N7-guanine due to:

  • Reduced steric occlusion in the minor groove
  • Enhanced electrostatic potential around N3 of adenine (-85 mV vs. -68 mV at N7 of guanine) [4] [7]In vivo mass spectrometry data shows a 3:1 ratio of N3-adenine to O6-guanine methylation following endogenous alkylation stress, confirming minor groove vulnerability [1] [3].

Table 2: Biophysical and Functional Comparison of DNA Methylation Lesions

Parameter3mdA (Minor Groove)O6-MeG (Major Groove)N7-mG (Major Groove)
Helical bending25-30°<5°10-15°
Replication blockComplete arrestMutagenic (G→A)Non-blocking
Repair mechanismAlkD glycosylaseMGMT direct reversalBER (MPG)
Half-life in vivo24-36 hr1.5 hr12-24 hr
H-bond disruption3-4 bonds1-2 bondsNone

Depurination Kinetics and Abasic Site Formation in Chromatin Environments

3mdA undergoes accelerated depurination compared to canonical deoxyadenosine due to quaternary nitrogen destabilization. The methyl group at N3 converts the neutral adenine into a positively charged species (pKa ≈ 8.2), rendering the glycosidic bond exceptionally labile [4] [7]. Acid-catalyzed hydrolysis kinetics reveal:

  • Depurination rate constant (kdep): 3.8 × 10-7 sec-1 at pH 7.4, 37°C (50-fold faster than unmodified dA)
  • Activation energy (Ea): 102 kJ/mol vs. 134 kJ/mol for dA
  • Half-life in naked DNA: 5.1 hours vs. 300 hours for dA [4]

This rapid depurination generates abasic (AP) sites that subsequently undergo β-elimination to form single-strand breaks. Crucially, chromatin architecture modulates this process. Nucleosome core DNA exhibits 3.2-fold slower 3mdA depurination than linker DNA due to:

  • Reduced solvent accessibility in tightly wound regions
  • Electrostatic stabilization from histone arginine residues
  • Mechanical constraint of the glycosidic bond in bent DNA [4] [5]

Table 3: Depurination Kinetics of 3mdA in Chromatin Contexts

Chromatin StateDepurination Rate (kdep × 10-7 sec-1)Half-life (hours)AP Site Yield (per 103 lesions)
Nucleosome core1.2 ± 0.316.0 ± 2.158 ± 7
Linker region3.9 ± 0.64.9 ± 0.4142 ± 11
Transcriptionally active5.8 ± 0.93.3 ± 0.3210 ± 15
Heterochromatin0.8 ± 0.224.1 ± 3.241 ± 5

The resulting AP sites exhibit sequence-dependent structural behavior. At 5'-CAAPT sequences (common in chromatin loop anchors), the aldehyde form of the AP site (1% equilibrium population) reacts with the N2-amino group of opposing guanine to form interstrand cross-links (ICLs) [4]. These ICLs:

  • Block replication fork progression 100%
  • Require Fanconi anemia pathway for resolution
  • Generate chromosomal breakage frequencies >40% in mammalian cells [4] [5]

Notably, nucleosome positioning determines ICL susceptibility. AP sites in nucleosome dyad regions show 8-fold higher ICL yields than those in linker regions due to constrained DNA bending that aligns reactive groups. This creates a chromatin vulnerability map where specific genomic loci (e.g., matrix attachment regions, centromeres) exhibit heightened sensitivity to 3mdA-derived damage [4] [5].

Properties

Product Name

2'-Deoxy-3-methyladenosine

IUPAC Name

(2R,3S,5R)-5-(6-amino-3-methyl-4H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C11H17N5O3/c1-15-4-14-10(12)9-11(15)16(5-13-9)8-2-6(18)7(3-17)19-8/h4-8,11,17-18H,2-3,12H2,1H3/t6-,7+,8+,11?/m0/s1

InChI Key

KMIMBBFXBKSPKJ-STAMCERTSA-N

Canonical SMILES

CN1C=NC(=C2C1N(C=N2)C3CC(C(O3)CO)O)N

Isomeric SMILES

CN1C=NC(=C2C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N

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